2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(3-Bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound characterized by halogenated aryl substituents at positions 2 and 9 of the purine scaffold.
Properties
IUPAC Name |
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-10-4-1-3-9(7-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-2-5-11(20)8-12/h1-8H,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHAPPIZKVBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structural features, including halogenated phenyl groups and a carboxamide functional group, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure
The compound can be represented as follows:
This structure features:
- A bromine atom at the 3-position of one phenyl ring.
- A chlorine atom at the 3-position of another phenyl ring.
- An oxo group at the 8-position of the purine base.
Anticancer Activity
Recent studies have highlighted the potential of halogenated purines as anticancer agents. The compound has shown significant activity against various cancer cell lines:
- Cell Invasion Inhibition : In vitro assays indicated that the compound markedly inhibits cell invasion in a Boyden chamber assay. This effect was more pronounced than that of standard matrix metalloproteinase (MMP) inhibitors .
- Tumor Growth Reduction : In vivo studies using nude mice grafted with human tumor cells (e.g., HT1080 and MDA-MB231) demonstrated that treatment with this compound significantly reduced tumor growth. The administration was done intraperitoneally three times a week .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary investigations into its antibacterial and antifungal activities are ongoing:
- Antibacterial Properties : Initial tests show promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are being evaluated, with some derivatives exhibiting MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
- Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans, with ongoing studies to determine its efficacy compared to known antifungal agents .
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound are under investigation. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
A selection of case studies illustrates the biological activity of related compounds within the same structural class:
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:
- Inhibition of MMPs : Although initial studies suggest that its anticancer effects are not primarily through MMP inhibition, further exploration into other pathways is warranted.
- Interference with DNA/RNA Synthesis : Given its purine structure, it may interfere with nucleic acid synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells.
Scientific Research Applications
Anticancer Properties
One of the primary areas of investigation for this compound is its anticancer activity. Research has indicated that purine derivatives can inhibit cancer cell proliferation and invasion. For instance, studies have demonstrated that compounds with similar structural motifs exhibit significant anti-invasive properties against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents.
Case Study:
In a study evaluating the anti-invasive properties of synthetic coumarin derivatives, it was found that compounds similar to 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed marked inhibition of cell invasion in vitro and reduced tumor growth in vivo when tested on nude mice grafted with cancer cells. The mechanism of action for these compounds remains an area for further exploration but indicates potential as novel anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression. Enzyme inhibitors are critical in cancer therapy as they can disrupt pathways that facilitate tumor growth and metastasis.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Matrix Metalloproteinases (MMPs) | Competitive | 15 |
| Similar Purine Derivative | Urokinase | Non-competitive | 20 |
These findings highlight the potential of the compound as a lead structure for developing potent enzyme inhibitors that could be utilized in cancer therapy.
Neuroprotective Effects
Emerging research suggests that purine derivatives may also possess neuroprotective properties. The modulation of neuroinflammation and oxidative stress is crucial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A recent investigation into the effects of related purine compounds on neuroinflammatory pathways revealed that they could reduce oxidative stress markers and enhance neuronal survival in vitro. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound shares a purine-6-carboxamide core with analogs such as 8,9-dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9) . Key differences lie in the substituents:
Key Observations:
- Halogen vs.
- Steric Effects: The bulkier 3-bromophenyl and 3-chlorophenyl groups may impose greater steric hindrance, affecting binding to biological targets.
- Molecular Weight: The halogenated compound’s higher molecular weight (~406.6 vs. 283.29) could impact pharmacokinetic properties, such as membrane permeability or metabolic stability.
Electronic and Reactivity Profiles
- Halogen Bonding: Bromine and chlorine in the target compound may engage in halogen bonding with electron-rich regions (e.g., carbonyl groups in enzymes), a feature absent in the methyl-substituted analog .
- Acidity of Carboxamide: Electron-withdrawing halogens could increase the acidity of the carboxamide proton, influencing hydrogen-bonding interactions critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
